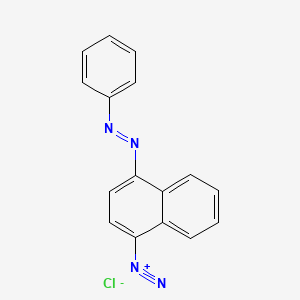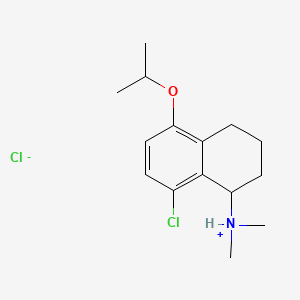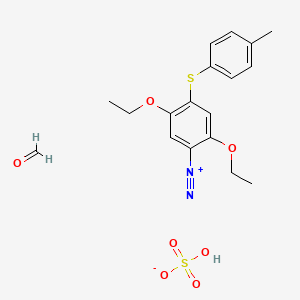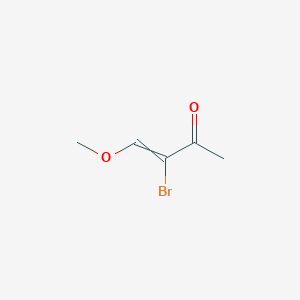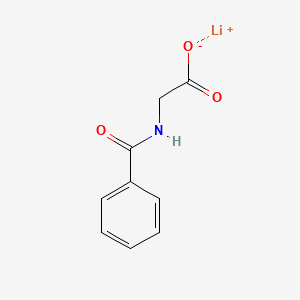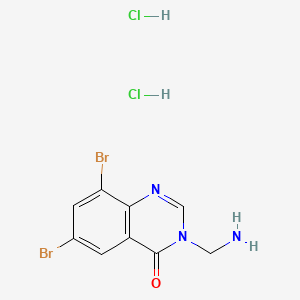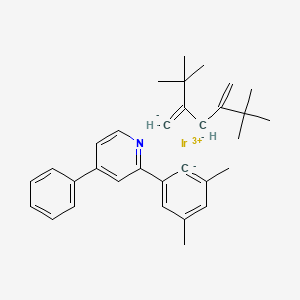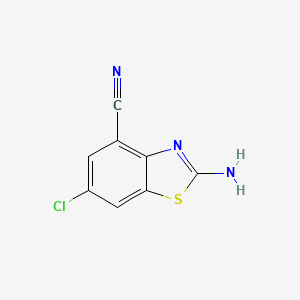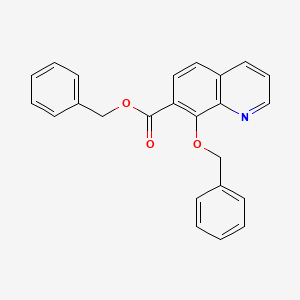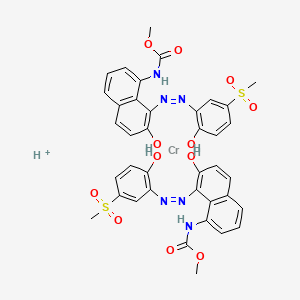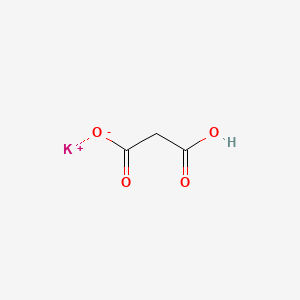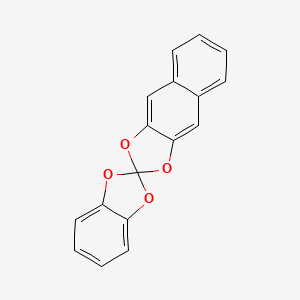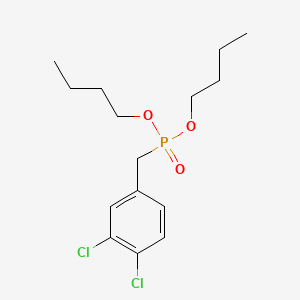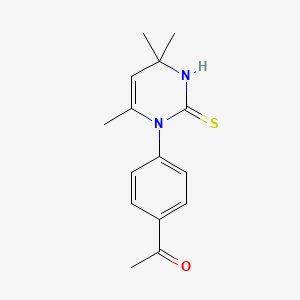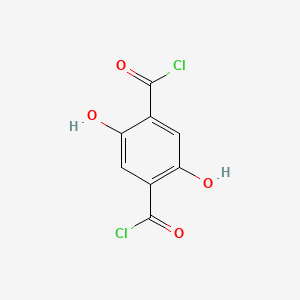
2,5-Dihydroxyterephthaloyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dihydroxyterephthaloyl dichloride is an organic compound with the molecular formula C8H4Cl2O4 It is a derivative of terephthalic acid, where two hydroxyl groups are substituted at the 2 and 5 positions, and two chlorine atoms are substituted at the carboxyl groups
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Dihydroxyterephthaloyl dichloride can be synthesized through the chlorination of 2,5-dihydroxyterephthalic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under reflux conditions, where the 2,5-dihydroxyterephthalic acid is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and the chlorinating agent is added slowly .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions: 2,5-Dihydroxyterephthaloyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed to form 2,5-dihydroxyterephthalic acid and hydrochloric acid.
Condensation Reactions: It can react with diamines to form polyamides, which are useful in the production of high-performance polymers.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform, dimethylformamide (DMF).
Catalysts: Acid or base catalysts may be used to facilitate certain reactions.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Polyamides: Formed by reaction with diamines.
科学研究应用
2,5-Dihydroxyterephthaloyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including polymers and cocrystals.
Biology: Employed in the synthesis of bioactive compounds and as a reagent in biochemical assays.
作用机制
The mechanism of action of 2,5-dihydroxyterephthaloyl dichloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The compound’s ability to form strong covalent bonds with nucleophiles makes it a valuable intermediate in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
相似化合物的比较
2,5-Dihydroxyterephthaloyl dichloride can be compared with other similar compounds, such as:
Terephthaloyl chloride: Lacks the hydroxyl groups at the 2 and 5 positions, making it less reactive towards nucleophiles.
Isophthaloyl chloride: Has a different substitution pattern, leading to different reactivity and applications.
2,5-Dihydroxyterephthalic acid: The precursor to this compound, which lacks the chlorine atoms and has different chemical properties
The uniqueness of this compound lies in its dual functionality, with both hydroxyl and acyl chloride groups, allowing for versatile chemical transformations and applications.
属性
分子式 |
C8H4Cl2O4 |
|---|---|
分子量 |
235.02 g/mol |
IUPAC 名称 |
2,5-dihydroxybenzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C8H4Cl2O4/c9-7(13)3-1-5(11)4(8(10)14)2-6(3)12/h1-2,11-12H |
InChI 键 |
FKPAWYIYEKIGKM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1O)C(=O)Cl)O)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


